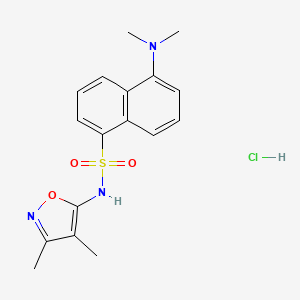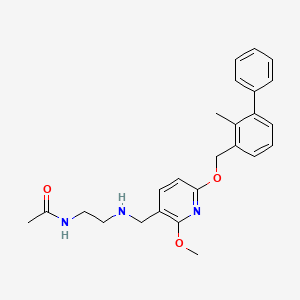
BMS-986158
Übersicht
Beschreibung
BMS-986158 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain proteins. These proteins play a crucial role in regulating the expression of genes involved in cancer cell proliferation and survival. This compound has shown promise in preclinical and clinical studies for its potential to treat various cancers by inhibiting these proteins .
Wissenschaftliche Forschungsanwendungen
BMS-986158 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Hemmung von Bromodomänen- und Extra-Terminal-Domänenproteinen und ihre Rolle bei der Genexpression zu untersuchen. In der Biologie wird this compound verwendet, um die molekularen Mechanismen zu untersuchen, die der Proliferation und dem Überleben von Krebszellen zugrunde liegen. In der Medizin wird die Verbindung in klinischen Studien auf ihr Potenzial untersucht, verschiedene Krebsarten zu behandeln, darunter Myelofibrose und fortgeschrittene solide Tumoren . In der Industrie wird this compound zur Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Bromodomänen- und Extra-Terminal-Domänenproteine abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von Bromodomänen- und Extra-Terminal-Domänenproteinen. Diese Proteine sind an der Regulation der Genexpression beteiligt, indem sie acetylierte Lysinreste an Histonschwänzen erkennen. Durch Hemmung dieser Proteine stört this compound den Transkriptionsapparat von Krebszellen, was zur Herunterregulierung von Onkogenen wie c-MYC und zur Induktion von Krebszelltod führt . Zu den molekularen Zielstrukturen von this compound gehören verschiedene Bromodomänen- und Extra-Terminal-Domänenproteine, und die an seinem Wirkmechanismus beteiligten Pfade beziehen sich hauptsächlich auf Genexpression und Zellproliferation .
Wirkmechanismus
Target of Action
BMS-986158, also known as the “BET inhibitor this compound”, primarily targets the Bromodomain and Extra-Terminal domain (BET) proteins . BET proteins play a crucial role in cancer cell proliferation, survival, and oncogenic progression . They bind directly to acetylated lysine on histone tails to promote gene transcription .
Mode of Action
Upon administration, this compound binds to the acetyl-lysine binding site in the Bromodomain (BRD) of BET proteins . This binding prevents the interaction between BET proteins and acetylated histones . As a result, chromatin remodeling is disrupted, and the expression of certain growth-promoting genes is prevented .
Biochemical Pathways
The inhibition of BET proteins by this compound affects the expression of oncogenes such as c-MYC, BCL2, and ASCL1 . These genes are directly regulated by BET proteins . The compound’s action results in a dose-dependent downregulation of c-MYC expression, which is a key player in cancer cell proliferation .
Pharmacokinetics
This compound is orally bioavailable and has a dose-proportional pharmacokinetic profile with linear increases in exposure . It has shown time- and dose-dependent modulation of BET target gene expression . The compound demonstrates rapid-to-moderate absorption, with a median time to maximum observed plasma concentration of 1–4 hours .
Result of Action
This compound has demonstrated significant antitumor activity. In c-MYC-driven cancer cell lines, it induced cancer cell death and caused dose-dependent downregulation of c-MYC expression . It also demonstrated more than 70% tumor growth inhibition at tolerated doses in patient-derived xenograft models, including lung, colorectal, and triple-negative breast cancers .
Action Environment
The efficacy of this compound can be influenced by the disease environment. For instance, in patients with Myelofibrosis (MF), this compound in combination with Janus kinase inhibitors (JAKi) like ruxolitinib (RUX) or fedratinib (FED) has demonstrated clinical benefits . The compound’s action can also be influenced by the patient’s treatment history, as seen in its use in first-line (RUX-naïve) MF and second-line (relapsed, refractory, or intolerant to prior RUX treatment) MF .
Biochemische Analyse
Biochemical Properties
BMS-986158 binds to the acetyl-lysine binding site in the Bromodomain (BRD) of BET proteins . This prevents the interaction between BET proteins and acetylated histones . The disruption of this interaction results in chromatin remodeling and prevents the expression of certain growth-promoting genes . This leads to an inhibition of tumor cell growth .
Cellular Effects
This compound has demonstrated potential anticancer effects . In c-MYC-driven cancer cell lines, this compound caused dose-dependent downregulation of c-MYC expression and induced cancer cell death . It has also shown promising preliminary efficacy in patients with Myelofibrosis (MF) when used in combination with Janus kinase inhibitors (JAKi) such as ruxolitinib or fedratinib .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the acetyl-lysine binding site in the BRD of BET proteins . This prevents the interaction between BET proteins and acetylated histones . This disruption of interaction results in chromatin remodeling and prevents the expression of certain growth-promoting genes . This leads to an inhibition of tumor cell growth .
Temporal Effects in Laboratory Settings
This compound has shown time- and dose-dependent modulation of BET target gene expression . It has been well-tolerated in patients with MF, with most patients remaining on treatment . The most common side effects were diarrhea and lower platelet cell numbers .
Dosage Effects in Animal Models
In patient-derived xenograft models (lung, colorectal, and triple-negative breast cancers), this compound demonstrated more than 70% tumor growth inhibition at tolerated doses .
Metabolic Pathways
It is known that this compound modulates the expression of BET target genes , which could potentially influence various metabolic pathways.
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with BET proteins in the nucleus, where it disrupts the interaction between BET proteins and acetylated histones .
Vorbereitungsmethoden
Die Synthese von BMS-986158 umfasst mehrere Schritte, beginnend mit der Identifizierung einer Carbazol-Reihe von Bromodomänen- und Extra-Terminal-Domäneninhibitoren. Die Alkylierung des Carbazolstickstoffs verstärkt die Wirksamkeit der Verbindung gegen Bromodomänen- und Extra-Terminal-Domänenproteine signifikant . Die industriellen Produktionsmethoden für this compound werden in der verfügbaren Literatur nicht ausführlich beschrieben, aber die Verbindung wird typischerweise in einem Labor unter Verwendung von Standard-Organosynthesetechniken hergestellt .
Analyse Chemischer Reaktionen
BMS-986158 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Der Haupt-Oxidationsmetabolit der Verbindung wird unter bestimmten Bedingungen gebildet, die typischerweise untersucht werden, um seine Pharmakokinetik und Pharmakodynamik zu verstehen . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel und Reduktionsmittel, abhängig von der gewünschten Transformation. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden typischerweise analysiert, um die Stabilität und Wirksamkeit der Verbindung sicherzustellen .
Vergleich Mit ähnlichen Verbindungen
BMS-986158 gehört zu einer Klasse von Verbindungen, die als Bromodomänen- und Extra-Terminal-Domäneninhibitoren bekannt sind. Zu ähnlichen Verbindungen in dieser Klasse gehören JQ1, OTX015 und CPI-0610. Im Vergleich zu diesen Verbindungen hat this compound eine höhere Potenz und Selektivität bei der Hemmung von Bromodomänen- und Extra-Terminal-Domänenproteinen gezeigt . Seine einzigartige chemische Struktur, insbesondere die Alkylierung des Carbazolstickstoffs, trägt zu seiner verbesserten Wirksamkeit bei . Darüber hinaus hat this compound vielversprechende Ergebnisse in klinischen Studien gezeigt, was es zu einem potenziellen Kandidaten für die Behandlung verschiedener Krebsarten macht .
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERZPVQIRYWRK-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800340-40-2 | |
| Record name | BMS-986158 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800340402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986158 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986158 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8BW0MQ5PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)


![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)


![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)
